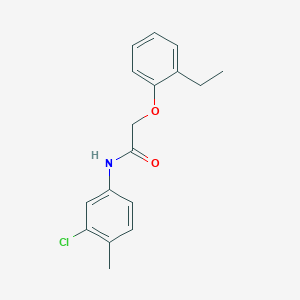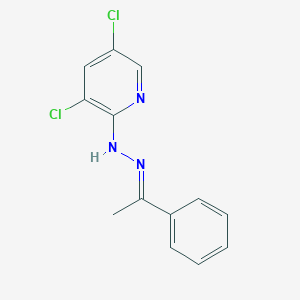![molecular formula C17H16ClN3OS B5552794 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the reaction of cyanothioacetamide with various halogen-containing compounds to afford a range of heterocyclic derivatives, showcasing the compound's versatile synthetic utility (Attaby et al., 2004). Another approach involves the reaction of ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate with 2-chloroacetamide, indicating the compound's reactivity towards nucleophilic substitution (Bakhite et al., 2023).
Molecular Structure Analysis
Studies on related compounds, such as the X-ray diffraction analysis of N-methylmorpholinium 4-aryl-6-methyl-5-phenylcarbamoyl-3cyano-1,4dihydropyridine-2-thiolates, provide insight into the molecular structure, showcasing the compound's detailed atomic arrangement and confirming structural hypotheses through empirical data (Dyachenko et al., 1996).
Chemical Reactions and Properties
The compound's ability to undergo various chemical reactions is evidenced by its interaction with α,β-unsaturated carbonyl compounds leading to thioxohydropyridine-3-carbonitriles and thienopyridines, highlighting its reactivity and the potential for generating diverse molecular structures (Attaby et al., 2004).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of "2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide" were not found, related research on compounds sharing structural similarities can provide indirect insights into potential solubility, melting points, and other physical characteristics, guiding the understanding of its behavior in various environments.
Chemical Properties Analysis
The chemical properties, such as acidity constants (pKa values) of related compounds, have been determined through UV spectroscopic studies, indicating the protonation sites and providing a basis for understanding the compound's behavior in chemical reactions (Duran & Canbaz, 2013). These studies are crucial for predicting the compound's reactivity and stability under different chemical conditions.
科学的研究の応用
Synthesis and Derivative Formation
Research in heterocyclic chemistry has led to the synthesis of numerous compounds with diverse biological and chemical properties. For instance, Shatsauskas et al. (2017) detailed the synthesis of pyridine derivatives, highlighting methods that could potentially be applied to synthesize structures similar to "2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide" (Shatsauskas et al., 2017). These methods provide a foundation for producing various heterocyclic compounds, including those with potential medicinal or material applications.
Applications in Medicinal Chemistry
Derivatives of complex pyridine compounds have been explored for their potential in medicinal chemistry. Duran & Demirayak (2012) synthesized imidazole-thioacetamide derivatives, demonstrating anticancer activities against a panel of human tumor cell lines (Duran & Demirayak, 2012). These findings suggest that compounds structurally related to "2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide" may hold promise in developing new anticancer agents.
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial properties of heterocyclic compounds have been a subject of significant interest. Gad-Elkareem & El-Adasy (2010) reported on the synthesis and antibacterial activity of ethyl thionicotinates and related derivatives, indicating the potential of these compounds in addressing bacterial infections (Gad-Elkareem & El-Adasy, 2010). Such research underscores the utility of pyridine derivatives in developing new antibacterial agents.
特性
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-14(9-19)17(20-12(2)16(11)18)23-10-15(22)21(3)13-7-5-4-6-8-13/h4-8H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTRDJCQYPWYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)N(C)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)
![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)
![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)
